Cas no 453-20-3 (oxolan-3-ol)

oxolan-3-ol structure
oxolan-3-ol structure
oxolan-3-ol
453-20-3
C4H8O2
88.10512
MFCD00005374
37492
135726911

oxolan-3-ol Properties

Names and Identifiers

    • 3-Hydroxytetrahydrofuran
    • tetrahydrofuran-3-ol
    • Tetrahydro-3-furanol
    • Tetrahydrofuran, 3-hydroxy-
    • Tetrahydro-furan-3-ol
    • oxolan-3-ol
    • 3-Hydroxytetrahydrofuran,98%
    • AM20100156
    • tetrahydrofuran-4-ol
    • 3-Furanol, tetrahydro-
    • PB24525
    • EN300-70362
    • (S) 3-Hydroxytetrahydrofuran
    • AI3-28120
    • 453-20-3
    • FT-0603807
    • EINECS 207-219-2
    • 3-hydroxy-tetrahydrofurane
    • 4MA8Z6Y28L
    • 3-Hydroxytetrahydrofuran, (+/-)-
    • NSC 71875
    • PB25950
    • FT-0632151
    • 3-hydroxytetrahydrofurane
    • SY003096
    • NS00001466
    • racemic tetrahydrofuran-3-ol
    • 3-hydroxy-tetrahydrofuran
    • 3-Hydroxyoxolane
    • FT-0670164
    • W-106142
    • (+/-)-3-hydroxytetrahydrofuran
    • 3-Hydroxytetrahydrofuran, Vetec(TM) reagent grade, 98%
    • NSC71875
    • AKOS009157141
    • (3RS)-3-Hydroxytetrahydrofuran
    • FT-0603808
    • BRN 0102545
    • NS00076945
    • Q4634149
    • 3-hydroxy tetrahydrofuran
    • rac-3-hydroxy-tetrahydrofuran
    • S-3-Hydroxytetrahydrofuran
    • CHEMBL2287517
    • 2-Furanyl,tetrahydro-3-hydroxy-, (R)- (9CI)
    • A7151
    • NSC-71875
    • CS-M0786
    • MFCD00005374
    • Z1124541349
    • 5-17-03-00064 (Beilstein Handbook Reference)
    • F0001-1228
    • H1331
    • 3-Hydroxytetrahydrofuran, ReagentPlus(R), 98%
    • PB17096
    • BCP33373
    • 3-hydroxytetrahydofuran
    • SY016904
    • 3-tetrahydrofuranol
    • DTXSID20868947
    • BCP04605
    • SB10387
    • 84976-47-6
    • 3-hydroxy tetrahydrofurane
    • (S)-Tetrahydrofuran-3-ol;(3S)-oxolan-3-ol
    • SY003288
    • 3-furanol, tetrahydro-, (r)
    • DB-031092
    • DB-012663
    • DB-012671
    • +Expand
    • MFCD00005374
    • XDPCNPCKDGQBAN-UHFFFAOYSA-N
    • 1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2
    • C1C(COC1)O
    • 102545

Computed Properties

  • 88.05244
  • 1
  • 2
  • 0
  • 88.05243
  • 6
  • 44.8
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • -0.4
  • nothing
  • 0
  • 29.5

Experimental Properties

  • -0.23240
  • 29.46
  • n20/D 1.45(lit.)
  • 181 °C(lit.)
  • 25°C
  • 760 mmHg ( 181 °C)
  • Fahrenheit: 177.8 ° f < br / > Celsius: 81 ° C < br / >
  • colorless liquid
  • Stable. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides.
  • dissolve in water
  • 1.09 g/mL at 25 °C(lit.)

oxolan-3-ol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003K1O-5g
3-Hydroxytetrahydrofuran
453-20-3 98%
5g
$9.00 2024-05-02
A2B Chem LLC
AB65148-5g
3-Hydroxytetrahydrofuran
453-20-3 98%
5g
$6.00 2024-04-20
abcr
AB146035-5 g
3-Hydroxytetrahydrofuran, 99%; .
453-20-3 99%
5 g
€79.60 2023-07-20
Advanced ChemBlocks
C-3328-100G
3-Hydroxytetrahydrofuran
453-20-3 97%
100G
$110 2023-04-13
AK Scientific
J54823-1g
3-Hydroxytetrahydrofuran
453-20-3 95%
1g
$10 2023-09-15
Alichem
A159003055-500g
3-Hydroxytetrahydrofuran
453-20-3 98%
500g
$323.20 2023-09-01
Ambeed
A225792-5g
3-Hydroxytetrahydrofuran
453-20-3 98%
5g
$9.00 2022-05-17
ChemScence
CS-M0786-100g
3-Hydroxytetrahydrofuran
453-20-3 99.29%
100g
$121.0 2022-04-27
Crysdot LLC
CD11121886-500g
3-Hydroxytetrahydrofuran
453-20-3 98%
500g
$317 2024-07-19
Enamine
EN300-70362-0.05g
oxolan-3-ol
453-20-3 93%
0.05g
$19.0 2023-05-03

oxolan-3-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Rhenium oxide Solvents: 1,4-Dioxane ;  4 h, 8 MPa, 413 K
Reference
Hydrodeoxygenation of Vicinal OH Groups over Heterogeneous Rhenium Catalyst Promoted by Palladium and Ceria Support
Ota, Nobuhiko; Tamura, Masazumi; Nakagawa, Yoshinao; Okumura, Kazu; Tomishige, Keiichi, Angewandte Chemie, 2015, 54(6), 1897-1900

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Zirconium dioxide Solvents: 1,4-Dioxane ;  32 h, 8 atm, 453 K
Reference
Selective Hydrodeoxygenation of Cyclic Vicinal Diols to Cyclic Alcohols over Tungsten Oxide-Palladium Catalysts
Amada, Yasushi; Ota, Nobuhiko; Tamura, Masazumi; Nakagawa, Yoshinao; Tomishige, Keiichi, ChemSusChem, 2014, 7(8), 2185-2192

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ceria ,  Palladium ,  Rhenium oxide Solvents: 1,4-Dioxane ;  4 h, 8 MPa, 413 K
Reference
Performance, Structure, and Mechanism of ReOx-Pd/CeO2 Catalyst for Simultaneous Removal of Vicinal OH Groups with H2
Ota, Nobuhiko; Tamura, Masazumi; Nakagawa, Yoshinao; Okumura, Kazu; Tomishige, Keiichi, ACS Catalysis, 2016, 6(5), 3213-3226

oxolan-3-ol Raw materials

oxolan-3-ol Preparation Products

oxolan-3-ol Suppliers

atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:453-20-3)oxolan-3-ol
CL18287
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:40
discuss personally

oxolan-3-ol Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:453-20-3)3-Hydroxytetrahydrofuran
sfd13660
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:453-20-3)oxolan-3-ol
A7151
99%
500g
233.0